molecular formula C20H18N4O4 B12158899 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide

Cat. No.: B12158899
M. Wt: 378.4 g/mol
InChI Key: JHIYWOIUIGSDMW-UHFFFAOYSA-N
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Description

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is a complex organic compound with a molecular formula of C20H18N4O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide typically involves multiple steps, including the formation of the pyrroloquinazoline core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization, can yield the desired pyrroloquinazoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-throughput reactors, efficient catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Scientific Research Applications

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity. Its ability to inhibit kinases makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzamide

InChI

InChI=1S/C20H18N4O4/c21-19(26)12-3-5-13(6-4-12)22-18(25)11-28-14-7-8-16-15(10-14)20(27)24-9-1-2-17(24)23-16/h3-8,10H,1-2,9,11H2,(H2,21,26)(H,22,25)

InChI Key

JHIYWOIUIGSDMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N2C1

Origin of Product

United States

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